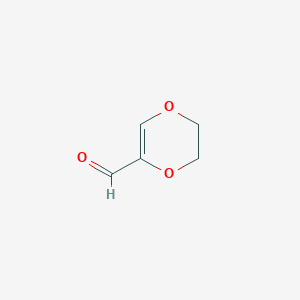

5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Description

Contextual Significance of Dioxine Heterocycles in Synthetic Chemistry

Heterocyclic compounds are of paramount importance in organic and medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. acs.orgmsu.edu The inclusion of heteroatoms like oxygen can significantly alter a molecule's physical and chemical properties, including its solubility, polarity, and ability to participate in hydrogen bonding. acs.org

The 1,4-dioxine moiety and its derivatives are found in a variety of natural products and synthetically important molecules. For instance, derivatives of the related 2,3-dihydrobenzo[b] scbt.comnih.govdioxine have been investigated for their potential as PARP1 inhibitors, which are of interest in cancer therapy. nih.gov The synthesis of such structures often involves the reaction of a catechol derivative with 1,2-dihaloethane. nih.gov While direct ring closure to form 1,4-dioxins is less common, the elimination of leaving groups from substituted 2,3-dihydro-1,4-benzodioxins is a key synthetic route. thieme-connect.de The dihydro-1,4-dioxine ring in the title compound, being a cyclic ether, can influence the molecule's conformation and reactivity.

Importance of the Carbaldehyde Functional Group as a Synthetic Handle

The carbaldehyde (or aldehyde) functional group is one of the most versatile in organic synthesis. archive.org It consists of a carbonyl group bonded to a hydrogen atom and a carbon atom. archive.org This arrangement makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack, a fundamental reaction in carbon-carbon bond formation. archive.org

Aldehydes can be readily transformed into a wide array of other functional groups, including:

Alcohols: through reduction.

Carboxylic acids: via oxidation.

Alkenes: in Wittig-type reactions.

Amines: through reductive amination.

Various heterocyclic systems: by participating in condensation and cycloaddition reactions.

The carbaldehyde group in 5,6-dihydro-1,4-dioxine-2-carbaldehyde is conjugated with the double bond of the dioxine ring, forming an α,β-unsaturated aldehyde system. This conjugation extends the electrophilicity to the β-carbon, allowing for both 1,2- and 1,4-addition reactions with nucleophiles.

Research Scope and Objectives for this compound

While extensive research on this compound is not widely documented in publicly available literature, the exploration of this and similar molecules is driven by several key objectives in organic synthesis. The unique juxtaposition of the dihydrodioxine ring and the α,β-unsaturated aldehyde functionality presents opportunities for the development of novel synthetic methodologies.

Key Research Interests:

As a Building Block: The compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The aldehyde can be a handle for chain extension and functional group interconversion, while the dioxine ring can be a stable core or a precursor to other structures.

Cycloaddition Reactions: The electron-deficient double bond in the dihydrodioxine ring, influenced by the electron-withdrawing aldehyde group, makes it a potential dienophile in Diels-Alder reactions. This could lead to the formation of bicyclic and polycyclic systems with controlled stereochemistry.

Tandem Reactions: The dual functionality of the molecule allows for the design of tandem or domino reactions, where multiple transformations occur in a single synthetic operation. This can lead to a rapid increase in molecular complexity, which is highly desirable in modern synthesis. For instance, a Michael addition to the β-position could be followed by an intramolecular reaction involving the aldehyde.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZRZOIXFFDVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405773 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59518-69-3 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dihydro 1,4 Dioxine 2 Carbaldehyde and Its Analogs

De Novo Synthetic Routes to the 5,6-Dihydro-1,4-dioxine Core

The formation of the 5,6-dihydro-1,4-dioxine ring system is a critical first step in the synthesis of the target carbaldehyde. These methods typically involve the cyclization of acyclic precursors.

Strategies for Forming the Dioxine Ring System

The construction of the 5,6-dihydro-1,4-dioxine core can be achieved through several synthetic pathways. One common approach involves the condensation of a 1,2-diol with a suitable two-carbon electrophile. For instance, the reaction of ethylene (B1197577) glycol with α-haloketones or related species can lead to the formation of the dihydrodioxin ring.

A notable method for the synthesis of related benzo-fused analogs, which provides insight into the formation of the dihydro-1,4-dioxin ring, is the palladium-catalyzed condensation of benzene-1,2-diol with propargylic carbonates. This reaction proceeds through the formation of a (σ-allenyl)palladium complex, followed by intermolecular and then intramolecular attack by the phenoxide ions to yield 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov The stereochemistry of the resulting exocyclic double bond can be controlled by the nature of the propargylic carbonate.

Another strategy involves the tandem palladium-catalyzed oxidative aminocarbonylation and cyclization of 2-prop-2-ynyloxyphenols. This method leads to the formation of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govrsc.orgdioxine derivatives. researchgate.net Although these examples result in benzo-fused systems, the core strategy of cyclizing a precursor containing both the diol (or a protected form) and the functionalized two-carbon unit is a key concept in the de novo synthesis of the 5,6-dihydro-1,4-dioxine ring.

A more direct, albeit less common, approach could involve the cycloaddition reaction between a suitable dienophile and a 1,4-dioxy-functionalized diene. However, the stability and accessibility of such dienes can be a limiting factor.

Methodologies for Introducing the Carbaldehyde Moiety

Once the 5,6-dihydro-1,4-dioxine ring is formed, the introduction of the carbaldehyde group at the 2-position is the next crucial step. The electron-rich nature of the double bond in the dihydro-1,4-dioxin ring makes it susceptible to electrophilic attack, which can be exploited for formylation.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the double bond of the 5,6-dihydro-1,4-dioxine, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 5,6-dihydro-1,4-dioxine-2-carbaldehyde.

The general mechanism involves:

Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the electron-rich double bond of the 5,6-dihydro-1,4-dioxine.

Formation of a cationic intermediate.

Hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.

This method is advantageous due to its relatively mild conditions and the ready availability of the reagents.

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes for the synthesis and functionalization of heterocyclic compounds, including dihydro-1,4-dioxane derivatives. These approaches can be broadly categorized into homogeneous, heterogeneous, and photocatalytic systems.

Homogeneous Catalysis for Dihydro-1,4-Dioxane Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity. For the synthesis of dihydro-1,4-dioxane derivatives, palladium- and rhodium-based catalysts are prominent.

Palladium-catalyzed reactions, such as the condensation of diols with propargylic carbonates mentioned earlier, represent a key homogeneous catalytic approach to the dihydro-1,4-dioxin core. nih.gov

Furthermore, rhodium-catalyzed hydroformylation of olefins is a powerful method for introducing a formyl group. researchgate.net While direct hydroformylation of 2,3-dihydro-1,4-dioxin to yield the target aldehyde is not widely reported, the hydroformylation of analogous vinyl ethers is a well-established transformation. For instance, copper hydride (CuH) catalysis has been effectively used for the formal hydroformylation of vinyl arenes, providing access to α-aryl acetals which can be readily converted to aldehydes. nih.govdicp.ac.cn This approach highlights the potential for catalytic C-C bond formation to introduce the aldehyde precursor.

Below is a table summarizing representative data for the CuH-catalyzed formal hydroformylation of vinyl arenes, which serves as an analogous system.

| Entry | Vinyl Arene Substrate | Catalyst System | Lewis Acid | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Styrene | CuCl₂ (5 mol %), (R)-DTBM-SEGPHOS (5.5 mol %), NaOtBu (12 mol %) | Zn(OTf)₂ (10 mol %) | Toluene | 12 | 85 | 95 |

| 2 | 4-Methylstyrene | CuCl₂ (5 mol %), (R)-DTBM-SEGPHOS (5.5 mol %), NaOtBu (12 mol %) | Zn(OTf)₂ (10 mol %) | Toluene | 12 | 88 | 96 |

| 3 | 4-Methoxystyrene | CuCl₂ (5 mol %), (R)-DTBM-SEGPHOS (5.5 mol %), NaOtBu (12 mol %) | Zn(OTf)₂ (10 mol %) | Toluene | 24 | 75 | 94 |

| 4 | 4-Chlorostyrene | CuCl₂ (5 mol %), (R)-DTBM-SEGPHOS (5.5 mol %), NaOtBu (12 mol %) | Zn(OTf)₂ (10 mol %) | Toluene | 12 | 82 | 93 |

Data adapted from a study on the hydroformylation of vinyl arenes as an analogous system. nih.gov

Heterogeneous Catalysis for Aldehyde Functionalization

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. For the synthesis of this compound, a potential heterogeneous catalytic route involves the oxidation of a precursor such as 2-hydroxymethyl-5,6-dihydro-1,4-dioxin.

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Various heterogeneous catalysts have been developed for this purpose, often utilizing supported noble metals or transition metal oxides. For example, cobalt-based heterogeneous catalysts have shown high efficiency in the selective oxidation of phenolic compounds. rsc.org In a relevant study, Co–N–C materials prepared by pyrolysis demonstrated high catalytic activity for the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone. rsc.org This indicates the potential of such catalysts for the selective oxidation of hydroxyl groups in related heterocyclic systems.

Another analogous area is the catalytic oxidation of lignins to aromatic aldehydes like vanillin (B372448) and syringaldehyde, where catalysts such as Pd/γ-Al₂O₃ have been shown to be effective. mdpi.com

The table below presents data from the heterogeneous catalytic oxidation of 2,3,6-trimethylphenol, illustrating the potential of such systems.

| Catalyst | Support | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzoquinone (%) |

| Co(Phen)₂ | None (pyrolyzed) | 100 | 5 | 98 | 95 |

| Co(Salen) | None (pyrolyzed) | 100 | 5 | 85 | 92 |

| Co | N-doped Carbon | 100 | 5 | 99 | 96 |

Data adapted from studies on the selective oxidation of phenolic compounds as an analogous system. rsc.org

Photocatalytic Systems for Functionalizations Involving Aldehydes

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. The application of photocatalysis to the synthesis of aldehydes or the functionalization of aldehyde-containing heterocycles is an area of growing interest.

While direct photocatalytic synthesis of this compound is not extensively documented, related transformations provide valuable insights. For example, the photocatalytic degradation of 1,4-dioxane (B91453) has been achieved using heterostructured Bi₂O₃/Cu-MOF composites, demonstrating the interaction of light with the dioxane ring system. mdpi.com

More synthetically relevant, photocatalytic systems have been developed for the synthesis of N-formylated amines using a Co(II)-embedded covalent organic framework (COF) as an efficient photocatalyst. rsc.org This demonstrates the potential of photocatalysis in C-N bond formation involving a formyl group equivalent. Additionally, photocatalytic methods for the synthesis of various substituted heterocycles have been developed, often proceeding through radical intermediates. researchgate.net

The following table summarizes results from the photocatalytic degradation of 1,4-dioxane, highlighting the use of photocatalysis with this heterocyclic core.

| Photocatalyst | Light Source | Time (min) | 1,4-Dioxane Removal Efficiency (%) |

| Bi₂O₃ | Simulated Solar | 180 | 62.8 |

| Bi₂O₃/Cu-MOF | Simulated Solar | 180 | 68.7 |

| Bi₂O₃₋ₓ | Simulated Solar | 180 | 47.1 |

| Bi₂O₃₋ₓ/Cu-MOF | Simulated Solar | 180 | 52.2 |

Data adapted from a study on the photocatalytic degradation of 1,4-dioxane. mdpi.com

Chemoenzymatic Synthesis of Related Aldehyde Derivatives

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical reactions to produce complex molecules. For derivatives related to dihydro-1,4-dioxine aldehydes, this often involves the enzymatic creation of chiral building blocks, such as diols, which are then chemically converted to the target structures.

A notable chemoenzymatic process has been developed to produce dihydroartemisinic aldehyde (DHAAl), a key intermediate in the synthesis of the antimalarial drug artemisinin. researchgate.net This method utilizes a sesquiterpene synthase and a specifically designed hydroxylated farnesyl diphosphate (B83284) (FDP) derivative. researchgate.net This approach reverses the natural biosynthetic order of cyclization and oxidation, showcasing the potential of substrate engineering in terpene synthase-mediated synthesis to yield valuable aldehyde products. researchgate.net

Another relevant strategy involves the synthesis of enantiopure trans-dihydrodiols from cis-dihydrodiol metabolites, which are produced through dioxygenase-catalyzed dihydroxylation of benzene (B151609) derivatives. rsc.org This seven-step route includes key transformations like regioselective hydrogenation and a Mitsunobu inversion, which could be adapted for the synthesis of chiral precursors to dihydro-1,4-dioxine aldehydes. rsc.org

Multicomponent Reaction Strategies Incorporating Dioxine Carbaldehydes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. ijcrt.org This approach is valued for its ability to rapidly generate molecular complexity from simple, readily available substrates. ijcrt.orgsapub.org

While direct MCRs for this compound are not extensively documented, related strategies for other dihydro-heterocyclic systems highlight the potential of this approach. For instance, the Hantzsch synthesis is a classic three-component reaction used for the direct synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives. ijcrt.org Fused 1,4-dihydropyridines have been synthesized in a one-pot, multi-component condensation of an aldehyde, dimedone, malononitrile, and ammonium (B1175870) acetate (B1210297) using glycerol (B35011) as a green solvent. sapub.org Such strategies, which center on the reactivity of an aldehyde component, could conceptually be adapted to incorporate dioxine carbaldehydes for the assembly of more complex fused heterocyclic systems.

Furthermore, the reaction of cyclohexan-1,4-dione with elemental sulfur and phenylisothiocyanate in 1,4-dioxane demonstrates the use of this solvent and multicomponent conditions to build complex heterocyclic structures like tetrahydrobenzo[d]thiazoles. nih.gov

One-Pot Synthetic Procedures for Dihydro-Heterocyclic Systems

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by performing multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methods have been developed for dihydro-heterocyclic systems analogous to the dihydro-1,4-dioxine framework.

One effective method involves the synthesis of 2,3-dihydrobenzo[b] nih.govnih.govdioxine derivatives. For example, the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate affords a cyclized ester, which is a key intermediate for various carboxamide derivatives. nih.govnih.gov This cyclization to form the dihydrobenzodioxine ring is a critical step that can be performed efficiently in a single procedure. nih.govnih.gov

Another example is the synthesis of 5,6-dihydro-4H-1,2,4-thiadiazine 1,1-dioxides, which are constructed in a one-pot procedure from N-(chlorosulfonyl)imidoyl chloride and benzylamines. researchgate.net Similarly, 1,4-dihydropyridine derivatives can be synthesized via a one-pot multicomponent condensation of an aromatic aldehyde, ethyl acetoacetate, and ammonia. researchgate.net These examples underscore the power of one-pot procedures to assemble dihydro-heterocyclic cores, a strategy that is conceptually applicable to the synthesis of this compound and its derivatives.

Stereoselective Synthesis of Chiral Dihydro-1,4-Dioxine Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical challenge in modern organic chemistry, particularly for biologically active molecules. Stereoselective methods ensure the formation of a single desired isomer, which is essential as different stereoisomers can have vastly different biological effects.

A methodology for constructing the dihydro-1,4-dioxin skeleton involves introducing a thio group to a precursor, followed by chlorination. iaea.org This intermediate then undergoes a facile nucleophilic substitution with ethylene glycol. iaea.org Subsequent removal of the thio group and acid-catalyzed dehydration yields the dihydro-1,4-dioxin structure. iaea.org

Asymmetric catalysis uses chiral catalysts to produce an excess of one enantiomer over the other. A highly effective method for accessing chiral 2-substituted 2,3-dihydrobenzo nih.govnih.govdioxane derivatives is through the rhodium-catalyzed asymmetric hydrogenation of the corresponding benzo[b] nih.govnih.govdioxine precursors. nih.govacs.org Using chiral ligands such as ZhaoPhos, this reaction achieves both high yields and exceptional enantioselectivities. nih.govacs.org This hydrogenation has been successfully applied as a key step in the synthesis of several important biologically active molecules. acs.org

Similarly, a novel iridium-catalyzed asymmetric hydrogenation has been developed for synthesizing chiral tetrahydroquinoxaline (THQ) derivatives. nih.gov By changing the solvent, it is possible to selectively obtain either the (R) or (S) enantiomer with high yields and excellent enantioselectivity. nih.gov These catalytic systems highlight advanced strategies for creating chiral dihydro-heterocyclic compounds.

| Catalyst System | Ligand | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Rhodium | ZhaoPhos | Benzo[b] nih.govnih.govdioxine | Chiral 2-substituted 2,3-dihydrobenzo nih.govnih.govdioxane | Up to 99% | >99% | nih.govacs.org |

| Iridium | (S)-f-spiroPhos | Quinoxaline | Chiral Tetrahydroquinoxaline (R-enantiomer) | Up to 93% | 98% | nih.gov |

| Iridium | (S)-f-spiroPhos | Quinoxaline | Chiral Tetrahydroquinoxaline (S-enantiomer) | Up to 83% | 93% | nih.gov |

Diastereoselective reactions are employed when a molecule has multiple stereocenters, aiming to control the relative configuration between them. In the synthesis of complex molecules containing a 1,4-benzodioxane (B1196944) moiety, diastereoselectivity has been achieved in cyclization steps. For example, a Claisen–Henry reaction using ethyl formate (B1220265) and sodium methoxide (B1231860) produced a functionalized cyclohexanone (B45756) with full diastereoselectivity, which is attributed to hydrogen bond formation between adjacent hydroxy and nitro groups in the product. nih.gov

Another powerful diastereoselective transformation is the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes. acs.org This reaction demonstrates high diastereoselectivity, which is controlled by the orientation of the aldehyde's substituent in the metallacyclic transition state to minimize unfavorable steric interactions. acs.org The use of (Z)-configured silyloxydienes can even lead to a reversal of the typical diastereoselectivity, providing access to alternative stereoisomers. acs.org For the synthesis of 2,3-disubstituted chiral tetrahydroquinoxalines, iridium-catalyzed asymmetric hydrogenation yields cis-hydrogenation products with high diastereomeric ratios (up to 20:1 dr) and excellent enantioselectivity. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate(s) | Key Feature | Diastereomeric Ratio (dr) | Reference |

| Claisen-Henry Reaction | Sodium methoxide | Nitropentanone, Ethyl formate | H-bond directed cyclization | Full diastereoselectivity | nih.gov |

| Asymmetric Hydrogenation | Iridium complex | 2,3-disubstituted quinoxaline | cis-hydrogenation | Up to 20:1 | nih.gov |

| Homoallylation | Ni(acac)2 / Triethylborane | Aldehyde, 1,3-diene | Steric control in metallacycle | High diastereoselectivity | acs.org |

Reactivity Profiles and Transformational Chemistry of 5,6 Dihydro 1,4 Dioxine 2 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is a primary site for chemical reactions, engaging in numerous transformations that are fundamental to synthetic organic chemistry.

Nucleophilic Additions and Condensations

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated to yield an alcohol.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. This reaction is reversible and typically base-catalyzed. libretexts.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. researchgate.net For the reaction to proceed efficiently, a source of free cyanide ions is necessary, which can be achieved by using salts like potassium cyanide (KCN) or sodium cyanide (NaCN) under slightly acidic conditions (pH 4-5) or by using HCN with a base. researchgate.netnih.gov

While direct studies on 5,6-dihydro-1,4-dioxine-2-carbaldehyde are not extensively documented, research on the structurally similar 2,3-dihydrobenzo[b] nih.govekb.egdioxine-6-carbaldehyde provides significant insight. The racemic cyanohydrin of this benzodioxine analog was synthesized by treating the aldehyde with an aqueous potassium cyanide solution in the presence of sodium metabisulphite. ekb.eg Furthermore, chemoenzymatic synthesis using (R)-oxynitrilase from almonds as a chiral catalyst has been employed to produce optically active cyanohydrins from this and other aromatic aldehydes. ekb.eg

The cyanohydrin products are valuable synthetic intermediates. For instance, they can be hydrolyzed with strong acids to form α-hydroxycarboxylic acids or reduced to yield primary amines. libretexts.orgekb.eg

Table 1: Synthesis of Cyanohydrin from 2,3-Dihydrobenzo[b] nih.govekb.egdioxine-6-carbaldehyde

| Reactant | Reagents | Product | Notes | Reference |

| 2,3-Dihydrobenzo[b] nih.govekb.egdioxine-6-carbaldehyde | KCN (aq), Na₂S₂O₅ | (R,S)-2-(2,3-Dihydrobenzo[b] nih.govekb.egdioxin-6-yl)-2-hydroxyacetonitrile | Racemic synthesis | ekb.eg |

| 2,3-Dihydrobenzo[b] nih.govekb.egdioxine-6-carbaldehyde | HCN, (R)-oxynitrilase | (R)-2-(2,3-Dihydrobenzo[b] nih.govekb.egdioxin-6-yl)-2-hydroxyacetonitrile | Enantioselective synthesis | ekb.eg |

Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.orgkhanacademy.org A specific variation is the Claisen-Schmidt condensation , which occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound, often aromatic, that lacks an α-hydrogen. libretexts.orgwikipedia.org This crossed aldol reaction is typically performed under basic (e.g., NaOH) or acidic conditions. wikipedia.org

The carbon-carbon double bond in the α,β-unsaturated system of this compound is susceptible to epoxidation. This reaction introduces a three-membered epoxide ring. For electron-deficient alkenes, such as those in α,β-unsaturated carbonyl compounds, nucleophilic epoxidation is a common method. This can be achieved using reagents like hydrogen peroxide under basic conditions. researchgate.net The reaction mechanism involves the nucleophilic attack of a hydroperoxide anion on the β-carbon of the unsaturated system.

Alternatively, the oxime derivative of an α,β-unsaturated aldehyde can undergo electrophilic epoxidation, representing a form of "umpolung" (reactivity inversion). nih.gov For instance, α,β-unsaturated oximes have been successfully epoxidized using dimethyldioxirane. nih.gov The synthesis of α,β-unsaturated epoxy ketones has also been described through a process involving the conversion of a carbonyl group into an unsaturated oxirane, which is then rearranged. capes.gov.brrsc.org

The carbaldehyde moiety readily undergoes condensation reactions with primary amines and their derivatives to form various C=N containing compounds. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. This is a reversible condensation reaction, often catalyzed by acid, that involves the formation of a carbinolamine intermediate followed by the elimination of water. masterorganicchemistry.compeerj.comnih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.gov This reaction is widely used for the characterization and purification of carbonyl compounds. xisdxjxsu.asia The synthesis can be performed by refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270), or under greener conditions using natural acids or even mineral water as a solvent. ijprajournal.comias.ac.inresearchgate.net

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) gives hydrazones. nih.govdergipark.org.tr These derivatives are often stable, crystalline solids and are useful for both identification and as intermediates in further synthetic transformations. researchgate.net

Table 2: General Condensation Reactions of Aldehydes

| Reactant | Product Type | General Structure of Product | Notes |

| Primary Amine (R'-NH₂) | Imine | R-CH=N-R' | Typically acid-catalyzed. masterorganicchemistry.com |

| Hydroxylamine (NH₂OH) | Oxime | R-CH=N-OH | Forms aldoximes from aldehydes. nih.gov |

| Hydrazine (H₂N-NH₂) | Hydrazone | R-CH=N-NH₂ | A condensation reaction with elimination of water. nih.gov |

Reductions to Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol or converted to an amine through reductive amination.

Reduction to Alcohols: The reduction of the aldehyde functionality to a primary alcohol, yielding (5,6-dihydro-1,4-dioxin-2-yl)methanol, can be accomplished using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu Sodium borohydride is a milder, more selective reagent that reduces aldehydes and ketones without affecting other functional groups like esters or nitriles. harvard.edu

Reductive Amination: This process converts the carbonyl group into an amine. The reaction proceeds via the initial formation of an imine (by reacting the aldehyde with an amine), which is then reduced in situ to the corresponding amine. redalyc.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. harvard.edu A study on a related anthraquinone (B42736) carbaldehyde demonstrated that imines could be formed and subsequently reduced using sodium borohydride in methanol (B129727) to yield the desired amine product. redalyc.org The reduction of a cyanohydrin derived from 2,3-dihydrobenzo[b] nih.govekb.egdioxine-6-carbaldehyde with different reducing agents was also studied, which resulted in hydrodecyanation to give the primary alcohol. ekb.eg

Oxidations to Carboxylic Acids

The aldehyde functional group in this compound is readily susceptible to oxidation to yield the corresponding carboxylic acid, 5,6-dihydro-1,4-dioxine-2-carboxylic acid. sigmaaldrich.comscbt.combldpharm.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from classic metal-based reagents to more modern, milder, and environmentally benign systems. organic-chemistry.org

Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate, chromates, and sodium chlorite. researchgate.net More contemporary and sustainable approaches often employ hydrogen peroxide as a green oxidant, which can be used in the presence of catalysts. nih.gov For instance, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water presents an eco-friendly protocol. nih.gov Another efficient method involves the use of sodium hypochlorite (B82951) (bleach), often in a basic medium, which can be accelerated by microwave irradiation. researchgate.net The choice of oxidant depends on the substrate's tolerance to the reaction conditions and the presence of other sensitive functional groups. Given the existence of 5,6-dihydro-1,4-dioxine-2-carboxylic acid as a commercially available fine chemical, these standard oxidation protocols are applicable to its synthesis from the parent aldehyde. sigmaaldrich.comscbt.com

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution | Powerful oxidant, can be difficult for sensitive substrates. |

| Sodium Hypochlorite (NaClO) | Aqueous basic solution, optional microwave | Inexpensive and effective, considered a greener option. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | With catalyst (e.g., Selenium, VO(acac)₂), often in water | Green oxidant, as water is the only byproduct. organic-chemistry.orgnih.gov |

| Pyridinium Chlorochromate (PCC) | Catalytic amount with a co-oxidant like H₅IO₆ | Can be used for both primary alcohols and aldehydes. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | With O₂ (air) | Organocatalytic aerobic oxidation under mild conditions. organic-chemistry.org |

Reactivity of the Dihydro-1,4-dioxine Ring System

The dihydro-1,4-dioxine ring, particularly with the activating aldehyde substituent, possesses a unique electronic structure that allows for a range of chemical transformations. The electron-rich double bond and the adjacent heteroatoms and allylic protons are all sites for potential reactivity.

Cycloaddition Reactions

The carbon-carbon double bond within the dihydro-1,4-dioxine ring is a key feature that enables its participation in various cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules.

While not directly reported for this compound, by analogy to similar heterocyclic systems, it is conceivable that the molecule could be a precursor to a masked α-acyl allyl cation equivalent for use in [3+2] cycloadditions. For example, related 5,6-dihydro-1,4,2-dioxazine derivatives can undergo silver ion-induced reactions to generate an α-acyl cation equivalent that participates in substitution reactions. researchgate.net This concept involves generating a reactive three-atom component that reacts with a two-atom component (a dipolarophile) to form a five-membered ring.

In a hypothetical pathway, transformation of the aldehyde into a suitable leaving group at the alpha position (e.g., a halide) could, upon ionization, generate a stabilized allyl cation. The delocalization of the positive charge across the oxygen atom and the C2-C3 bond would create a 3-carbon/1-oxygen, 4π-electron system. This electrophilic species could then react with various nucleophilic π-systems like alkenes or alkynes in a stepwise or concerted manner to afford five-membered ring adducts. This reactivity paradigm expands the synthetic utility of diazo compounds beyond simple carbene chemistry. acs.org

The Hetero-Diels-Alder reaction is a variant of the powerful Diels-Alder reaction where one or more heteroatoms are part of the diene or dienophile. organic-chemistry.org This reaction is a highly efficient method for synthesizing six-membered heterocyclic rings.

The electron-deficient C=C double bond in this compound, influenced by the adjacent oxygen atoms and the electron-withdrawing aldehyde group, can function as a dienophile in reactions with electron-rich dienes.

Alternatively, the molecule can be envisioned to participate in inverse-electron-demand Diels-Alder reactions. There is precedent for nitrosocarbonyl compounds, which are C=N-O=C systems, acting as heterodienes. They react with cyclic dienes to produce 5,6-dihydro-1,4,2-dioxazines, structures closely related to the dioxine scaffold. rsc.org Similarly, other six-membered heterocycles like 1,4-bis(arylsulfonyl)-1,2,3,4-tetrahydropyridines have been shown to undergo hetero-Diels-Alder reactions. thieme-connect.de By analogy, the C=C-C=O system within this compound could potentially act as a heterodiene, reacting with electron-rich alkenes (dienophiles) to construct new bicyclic systems. The reaction is driven by the formation of stable σ-bonds and is a cornerstone for building molecular complexity. organic-chemistry.org

Alkylation Chemistry of the Ring System (by analogy to lithiated dithiin analogs)

By analogy to other heterocyclic systems, functionalization of the dihydro-1,4-dioxine ring can be achieved via metallation followed by quenching with an electrophile. Specifically, the vinylic proton at the C3 position is potentially acidic enough to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This process, known as directed lithiation, would generate a vinyllithium (B1195746) species. nih.gov

This powerful nucleophile could then react with a variety of electrophiles, most notably alkyl halides, to form a new carbon-carbon bond at the C3 position. This strategy has been successfully employed for the lithiation and subsequent functionalization of various heterocyclic scaffolds. nih.gov The success of such a reaction would depend on the stability of the lithiated intermediate and its reactivity towards the chosen electrophile.

Table 2: Hypothetical Alkylation via Lithiation

| Step | Reagent/Intermediate | Purpose |

| 1. Deprotonation | Lithium Diisopropylamide (LDA) | Removal of the vinylic proton at C3 to form a vinyllithium intermediate. |

| 2. Alkylation | Alkyl Halide (R-X) | The nucleophilic vinyllithium attacks the electrophilic alkyl halide to form a C-C bond. |

Functionalization via C–H Activation

Direct C–H activation is a modern and powerful strategy in organic synthesis that allows for the conversion of typically unreactive C–H bonds into new functional groups, offering an atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.

By analogy to known systems, the aldehyde group in this compound could serve as a directing group for transition metal-catalyzed C–H activation. In such a process, a metal catalyst (e.g., based on palladium, rhodium, or iridium) would coordinate to the oxygen of the aldehyde. This brings the metal center into close proximity to the vinylic C-H bond at the C3 position, facilitating its cleavage and the formation of a carbon-metal bond. This metallacyclic intermediate can then engage in coupling reactions with various partners (e.g., alkenes, alkynes, organohalides) to introduce new substituents at the C3 position. While this specific transformation has not been reported for this molecule, the principles of directed C–H activation are well-established for a wide array of substrates containing suitable directing groups.

Ring-Opening and Rearrangement Pathways

The inherent stability of the 5,6-dihydro-1,4-dioxin ring system generally requires energetic conditions to induce ring-opening or rearrangement reactions. The presence of the electron-withdrawing aldehyde group at the 2-position of this compound is expected to influence the electron density of the double bond and the adjacent oxygen atoms, thereby affecting its susceptibility to various chemical transformations. While specific studies on the ring-opening and rearrangement of this particular aldehyde are limited in publicly available literature, plausible pathways can be inferred from the reactivity of related 1,4-dioxin (B1195391) and other heterocyclic systems.

Potential ring-opening of the 5,6-dihydro-1,4-dioxin ring could be initiated by strong acids. Acid-catalyzed hydrolysis would likely involve protonation of one of the ether oxygen atoms, followed by nucleophilic attack of water. This would lead to the cleavage of a carbon-oxygen bond and the formation of a linear intermediate. The specific products of such a reaction would depend on the subsequent reaction steps and the stability of the intermediates formed.

Photochemical conditions have been shown to induce rearrangement in related aromatic dioxin systems. For instance, dibenzo researchgate.netresearchgate.netdioxins can undergo photochemically initiated aryl-ether bond homolysis, leading to reactive intermediates that can rearrange to form other complex heterocyclic structures like oxepino[2,3-b]benzofurans or 1-hydroxydibenzofurans. researchgate.net While this compound lacks the aromatic rings of dibenzodioxins, the vinyl ether moiety might be susceptible to photochemical excitation, potentially leading to radical intermediates and subsequent rearrangement or ring-opening products.

Thermal rearrangements are another possibility, particularly in the presence of catalysts or under high temperatures. For example, thermal rearrangements have been observed in complex systems containing chromeno[2,3-b]pyridines, leading to the formation of xanthene derivatives through a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov While a direct analogy is difficult, it highlights the potential for heat-induced skeletal reorganizations in complex oxygen-containing heterocycles.

The aldehyde functionality itself can participate in reactions that might lead to or be coupled with ring transformations. For example, reactions involving nucleophilic addition to the aldehyde carbonyl could potentially create intermediates that facilitate or trigger a rearrangement of the dihydrodioxin ring.

It is important to note that the reactivity of the 5,6-dihydro-1,4-dioxin ring is significantly different from its fully aromatic counterpart, dibenzo researchgate.netresearchgate.netdioxin, as well as from the saturated 1,4-dioxane (B91453). The presence of the double bond in the dihydrodioxin ring makes it susceptible to electrophilic addition reactions, which could be a pathway to ring modification or cleavage. thieme-connect.de

Table of Plausible Reaction Pathways:

| Reaction Type | Initiator/Conditions | Potential Intermediates | Potential Products (based on related systems) |

| Acid-Catalyzed Ring Opening | Strong Acids (e.g., HCl, H₂SO₄) | Protonated ether, carbocation | Linear polyfunctional compounds |

| Photochemical Rearrangement | UV radiation | Radical intermediates | Complex rearranged heterocycles |

| Thermal Rearrangement | High temperature, catalysts | Transition state complexes | Isomeric or rearranged heterocyclic structures |

Further experimental and computational studies are necessary to fully elucidate the specific ring-opening and rearrangement pathways of this compound and to characterize the resulting products and their formation mechanisms.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms and Pathways

The study of how 5,6-Dihydro-1,4-dioxine-2-carbaldehyde transforms into other molecules involves identifying the transient species that form during a reaction and understanding the factors that control the reaction's speed and outcome.

Reactions involving this compound can proceed through various short-lived, highly reactive intermediates.

Organolithium Species: In reactions with organolithium reagents (R-Li), the aldehyde group is the primary site of reactivity. The organolithium compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield a secondary alcohol. This is a fundamental and predictable pathway for forming carbon-carbon bonds at the carbonyl position.

Radical Species: The involvement of radical intermediates in reactions is often tested through control experiments. For instance, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to a reaction mixture can help determine if a radical pathway is operative. If the reaction is significantly inhibited or stopped by TEMPO, it suggests the presence of radical intermediates. In studies of related diazo compounds, the absence of inhibition by TEMPO has been used as evidence against a radical mechanism. acs.org

o-Quinodimethane Intermediates: While not formed directly from this compound itself, related benzannulated dioxine heterocycles are known precursors to highly reactive o-quinodimethanes (o-QDM). nih.gov These intermediates are exceptionally useful in synthesis, particularly in Diels-Alder reactions, for constructing complex polycyclic systems. nih.gov The generation of o-QDMs often involves thermal extrusion or elimination reactions from precursors like benzocyclobutenes or benzocyclic sulfones. nih.gov These transient dienes can undergo subsequent transformations, such as regioselective 1,5-hydrogen shifts, which dictate the final product structure. rsc.org

Kinetic studies measure reaction rates, while the kinetic isotope effect (KIE) provides insight into bond-making and bond-breaking steps by comparing the rates of reactions with light and heavy isotopes. wikipedia.orgprinceton.edu The KIE is the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. princeton.edu For this compound, substituting the aldehyde hydrogen with deuterium (B1214612) (D) could be used to probe the mechanism of nucleophilic addition or reduction. A large kH/kD value would indicate that the C-H bond cleavage is part of the slowest step.

Secondary KIE: This effect arises when the isotopically substituted bond is not broken but is located at or near the reacting center. princeton.edu It reflects changes in the vibrational environment of the atom between the ground state and the transition state, often due to a change in hybridization. wikipedia.org For instance, deuterating the C5 or C6 positions of the dihydrodioxine ring could reveal details about reactions involving the double bond. A change from sp2 to sp3 hybridization typically results in an inverse secondary KIE (kH/kD < 1), whereas a change from sp3 to sp2 gives a normal secondary KIE (kH/kD > 1). wikipedia.org

| Parameter | Description | Potential Application to this compound |

| Primary KIE | Measures the effect of isotopic substitution at a position of bond cleavage in the rate-determining step. | Replacing the aldehyde proton with deuterium to study its abstraction or transfer. |

| Secondary KIE | Measures the effect of isotopic substitution at a position not directly involved in bond cleavage. | Replacing hydrogen with deuterium at C5 and C6 to probe hybridization changes during cycloaddition reactions. |

The choice of solvent can dramatically alter the rate, yield, and stereoselectivity of a chemical reaction. rsc.org Solvents can influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states; by directly participating in the reaction mechanism; or by changing the solubility of reactants and catalysts. rsc.org

For reactions involving the polar aldehyde group of this compound, solvent polarity is a key factor.

Polar Protic Solvents (e.g., ethanol, water) can hydrogen-bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially accelerating nucleophilic attack. However, they can also solvate the nucleophile, potentially slowing the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF) can stabilize polar transition states, which is often beneficial for reactions involving charged intermediates.

Nonpolar Solvents (e.g., hexane, toluene) are less interactive and are often used when reactants are nonpolar or when specific interactions need to be minimized. The choice of solvent can thus be used to tune the reaction pathway and favor the formation of a desired product.

Computational Chemistry Approaches

Theoretical calculations have become indispensable tools for predicting and understanding the behavior of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It provides highly accurate predictions of molecular geometries, bond lengths, bond angles, and vibrational frequencies. nih.gov

| Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |

|---|---|---|

| S–C(sp²) Bond Length | ~1.73 | 1.730 |

| S–C(sp³) Bond Length | ~1.83 | 1.829 |

| S–C–C–S Torsion Angle | -70.39 | -69.6 |

DFT calculations also provide crucial information about a molecule's electronic properties, which dictate its reactivity.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For 1,4-dioxane (B91453), theoretical calculations have been used to visualize these orbitals, showing their distribution across the molecular framework. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visualizes the electron density distribution, identifying electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (colored blue) that are susceptible to nucleophilic attack. For this compound, an MEP map would be expected to show a highly electron-poor (blue) region around the aldehyde proton and carbonyl carbon, and electron-rich (red) regions around the two ether oxygens and the carbon-carbon double bond, clearly mapping its reactive sites.

Molecular Structure Optimization and Conformational Analysis

Theoretical studies focusing specifically on the molecular structure optimization and detailed conformational analysis of this compound are not extensively available in the current scientific literature. However, insights into its likely structural characteristics can be extrapolated from computational and experimental analyses of related 1,4-dioxane and its derivatives.

The 5,6-dihydro-1,4-dioxine ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. For the parent 1,4-dioxane, a chair conformation is the most stable. However, the presence of the double bond in the 5,6-dihydro-1,4-dioxine ring system introduces significant changes. The structure is more likely to exist in half-chair or sofa conformations. The introduction of a carbaldehyde group at the 2-position introduces further complexity due to potential steric interactions and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometries and exploring conformational landscapes. For analogous heterocyclic systems like 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, DFT calculations have been used to determine optimized geometries, showing a twisted conformation for the dihydro-dithiine ring. nih.gov Similar studies on 5-substituted 1,3-dioxanes have utilized quantum-chemical methods to investigate the potential energy surface and identify stable conformers, such as chair and twist forms, and the energy barriers between them.

A comprehensive conformational analysis of this compound would involve rotating the C2-carbaldehyde bond to identify the most stable orientation of the aldehyde group relative to the dioxine ring. The two primary conformers would likely be the s-trans and s-cis isomers, arising from the rotation around the single bond connecting the aldehyde group to the ring. The relative energies of these conformers would be influenced by steric hindrance between the aldehyde proton or oxygen and the adjacent atoms of the dioxine ring, as well as by electronic interactions such as hyperconjugation.

| Conformer | Description | Expected Relative Stability |

| Half-Chair (s-trans) | The dioxine ring is in a half-chair conformation with the aldehyde group oriented away from the ring. | Potentially more stable due to reduced steric hindrance. |

| Half-Chair (s-cis) | The dioxine ring is in a half-chair conformation with the aldehyde group oriented towards the ring. | Potentially less stable due to increased steric hindrance. |

| Sofa (s-trans) | The dioxine ring adopts a sofa conformation with the aldehyde group oriented away from the ring. | An alternative low-energy conformation. |

| Sofa (s-cis) | The dioxine ring adopts a sofa conformation with the aldehyde group oriented towards the ring. | Likely higher in energy due to steric interactions. |

To obtain precise data, a dedicated computational study using methods like DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)) would be necessary. Such a study would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformer, as well as the energy differences between various conformations.

Prediction of Reactivity and Selectivity using Computational Descriptors

The reactivity and selectivity of this compound in chemical reactions can be predicted using various computational descriptors derived from quantum chemical calculations. These descriptors provide insights into the electronic structure and properties of the molecule, which govern its behavior in chemical transformations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. In this compound, the HOMO is expected to have significant contributions from the π-system of the C=C double bond and the lone pairs on the oxygen atoms.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, making it susceptible to attack by nucleophiles. The LUMO is likely to be localized on the carbon-carbon double bond and the carbonyl group of the carbaldehyde substituent, with the carbonyl carbon being a primary electrophilic site.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms and the C=C double bond, and a positive potential near the carbonyl carbon and the aldehyde hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and hyperconjugative interactions within the molecule. This can help in understanding the stability of different conformers and the electronic effects of the substituents, which in turn influence reactivity.

| Descriptor | Predicted Characteristics | Implication for Reactivity and Selectivity |

| HOMO Energy | Relatively high due to the presence of π-electrons and oxygen lone pairs. | Susceptible to electrophilic attack, particularly at the C=C double bond. |

| LUMO Energy | Relatively low due to the electron-withdrawing carbaldehyde group. | Susceptible to nucleophilic attack, primarily at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. | Allows for participation in a variety of chemical reactions under appropriate conditions. |

| MEP - Negative Regions | Localized on the ether oxygen atoms and the π-cloud of the C=C bond. | Sites for electrophilic attack or coordination with Lewis acids. |

| MEP - Positive Regions | Localized on the carbonyl carbon and the aldehyde hydrogen. | Primary sites for nucleophilic attack. |

| Natural Atomic Charges | The carbonyl carbon will have a significant positive charge, and the carbonyl oxygen a significant negative charge. | Confirms the electrophilic nature of the carbonyl carbon. |

Computational studies on related heterocyclic systems have demonstrated the utility of these descriptors. For instance, DFT studies on various pyridine (B92270) carboxamides and other heterocyclic compounds have successfully used HOMO-LUMO gaps and MEP maps to rationalize their biological activities and reactivity. nih.gov Similarly, investigations into the reactivity of other aldehyde-containing compounds have used these theoretical tools to predict sites of nucleophilic attack.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthons

The utility of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde as a versatile building block stems from the distinct reactivity of its component parts. The dihydrodioxine ring can act as a masked diol or participate in cycloaddition reactions, while the aldehyde functionality serves as a handle for a multitude of classic and contemporary organic reactions. This dual reactivity allows for its incorporation into complex molecules through various synthetic strategies.

C2-Synthons and Acyl Anion Equivalents (by analogy to dithiins)

In a manner analogous to the well-established chemistry of 1,3-dithianes, 5,6-dihydro-1,4-dithiins can function as effective C2-synthons and acyl anion equivalents through a process of umpolung, or reactivity inversion. beilstein-journals.orgnih.gov While direct evidence for this compound is less documented in this specific role, the chemistry of its sulfur-containing counterparts, 5,6-dihydro-1,4-dithiins, provides a strong model for this potential application. beilstein-journals.orgnih.gov

The process involves the deprotonation of the C-H bond adjacent to the heteroatoms, creating a nucleophilic center that can react with various electrophiles. For 5,6-dihydro-1,4-dithiins, lithiated derivatives show remarkable stability at temperatures above -70 °C before undergoing fragmentation, allowing for reactions with less activated electrophiles. beilstein-journals.orgnih.gov This stability makes them suitable for Corey-Seebach-type alkylations, where the lithiated heterocycle acts as a cis-vinyl anion equivalent. nih.gov This strategy has proven effective for the stereocontrolled synthesis of Z-alkenes. nih.gov Given the electronic similarities between sulfur and oxygen, it is plausible that this compound or its derivatives could be similarly employed as acyl anion equivalents, expanding the toolkit for carbon-carbon bond formation.

Allyl-Cation Equivalents in Complex Molecule Assembly

Derivatives of related heterocyclic systems have been shown to act as potent allyl-cation equivalents, facilitating powerful cycloaddition reactions. Specifically, (5,6-Dihydro-1,4-dithiin-2-yl)methanol (B15534693), a close structural analog, generates a sulfur-stabilized allylic cation upon treatment with a simple protic acid. nih.gov This reactive intermediate readily participates in synthetically valuable stepwise (3+2) cycloaddition reactions with a variety of conjugated olefin substrates. nih.gov

This methodology provides rapid access to diverse cyclopentanoid scaffolds, demonstrating the utility of this strategy in the assembly of complex carbocyclic frameworks. nih.gov The cyclic nature of the precursor alcohol is crucial for the efficiency of these cycloaddition reactions, suggesting a viable strategy for controlling the reactivity of heteroatom-substituted allyl cations. nih.gov The high regio- and stereoselectivity of this formal cycloaddition has been leveraged in the concise total synthesis of the natural product cuparene. nih.gov This highlights the potential of analogous dioxine systems, including derivatives of this compound, to serve as allyl-cation equivalents in the construction of intricate molecular architectures.

Construction of Complex Molecular Architectures

The inherent reactivity of the aldehyde group and the dihydrodioxine ring makes this compound a valuable starting material for building complex molecular architectures. Aldehydes are fundamental building blocks in organic synthesis, participating in a vast number of reactions to form carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For instance, Wittig reactions involving heterocyclic aldehydes have been pivotal in the synthesis of potent enzyme inhibitors. sigmaaldrich.com

The dihydrodioxine moiety itself can be a key component in constructing larger, functionalized ring systems. Methodologies exist for the preparation of various 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane (B91453) derivatives, which are considered advanced building blocks for medicinal chemistry. enamine.net Furthermore, the double bond within the dihydrodioxine ring offers a site for various cycloaddition reactions, enabling the creation of fused and spirocyclic systems. The reactivity of similar 5,6-unsubstituted 1,4-dihydropyridines in cycloadditions highlights the potential of this type of C=C double bond to act as an activated alkene. beilstein-journals.org The strategic combination of reactions at both the aldehyde and the dihydrodioxine ring allows for the assembly of intricate and diverse molecular scaffolds.

Contributions to the Total Synthesis of Natural Products and Bioactive Molecules

While specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the searched literature, the utility of structurally related building blocks is well-established. For example, the formal (3+2) cycloaddition of an allyl-cation equivalent derived from (5,6-dihydro-1,4-dithiin-2-yl)methanol was successfully applied to a short total synthesis of the natural product cuparene in its racemic form. nih.gov

Furthermore, derivatives of the closely related 2,3-dihydrobenzo[b] beilstein-journals.orgenamine.netdioxine scaffold are central to the development of bioactive molecules. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead compound for the development of potent PARP1 inhibitors, which are important in cancer therapy. nih.gov The synthesis of these inhibitors often involves modifications of the benzodioxine core. nih.gov Similarly, various heterocyclic aldehydes serve as key building blocks in the synthesis of bioactive compounds, such as inhibitors of the NS5B polymerase of the hepatitis C virus and in the asymmetric formal synthesis of (–)-paroxetine. sigmaaldrich.com These examples underscore the potential of this compound as a valuable precursor in the synthesis of complex and biologically active molecules.

Precursors for Diverse Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds due to the reactivity of both the aldehyde group and the enol ether functionality within the dihydrodioxine ring. The aldehyde can be readily transformed into various functional groups that can then participate in cyclization reactions.

For instance, the aldehyde can be a starting point for the synthesis of pyrazole (B372694) derivatives. The reaction of aldehydes with hydrazines or their derivatives is a classical method for constructing the pyrazole ring. The versatility of this approach allows for the creation of libraries of substituted pyrazoles, which are known to exhibit a wide range of biological activities. nih.govnih.gov Similarly, the aldehyde can be incorporated into multicomponent reactions to build pyridine (B92270) rings.

The dihydrodioxine moiety can also direct the formation of new heterocyclic rings. For example, the double bond can act as a dienophile or diene in Diels-Alder reactions, leading to the formation of bicyclic systems. The enol ether part of the ring can also undergo various addition and cyclization reactions. The synthesis of complex heterocyclic systems such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their subsequent transformation into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones demonstrates how complex heterocyclic scaffolds can be built from simpler precursors. nih.gov The ability to functionalize and then induce ring transformations makes this compound a versatile starting point for heterocyclic chemistry.

Development of Chiral Auxiliaries and Ligands

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. While the direct application of this compound in this context is not extensively detailed, its structural features suggest significant potential. The C2-symmetric nature of the 1,4-dioxane ring system, which can be derived from the dihydrodioxine, is a common motif in chiral ligands.

The synthesis of chiral ligands often involves the incorporation of stereogenic centers into a rigid scaffold. The dihydrodioxine ring can be dihydroxylated to create a chiral diol, which can then be further functionalized. For example, the synthesis of 1,4-dioxane derivatives bearing additional rings can introduce chirality that can be exploited in the design of new ligands. enamine.net

Furthermore, the aldehyde functionality provides a convenient handle for attaching the heterocyclic scaffold to a metal center or for further elaboration into a more complex ligand structure. The development of chiral ligands based on other heterocyclic systems, such as those derived from tetrahydropyran-4-carbaldehyde, showcases the general strategy of using heterocyclic aldehydes as starting points for ligand synthesis. Although specific examples are lacking for this compound itself, the principles of chiral ligand design and the known reactivity of the compound suggest it is a promising candidate for future research in this area.

Structural Modifications for Structure-Activity Relationship Studies

The exploration of this compound and its derivatives in medicinal chemistry often involves systematic structural modifications to understand their structure-activity relationships (SAR). These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. While direct SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from SAR studies of structurally related 1,4-dioxane and 1,4-benzodioxane (B1196944) derivatives. These studies highlight how modifications to the dioxine ring and its substituents influence biological activity.

Research into related compounds, such as 2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine-5-carboxamide, has provided a framework for understanding potential SAR trends. nih.gov In one such study, this benzodioxane derivative was identified as a hit for inhibiting poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy. nih.gov Subsequent modifications to this lead compound revealed critical structural determinants for its activity. nih.gov

For instance, the introduction of polar substituents at the C2 or C3 positions of the benzodioxine ring led to analogs with improved enzymatic inhibitory activities. nih.gov This suggests that the dihydro-dioxine portion of the molecule is amenable to substitution, which can positively modulate its interaction with biological targets.

Furthermore, scaffold hopping, where the core structure of a lead compound is replaced by a different scaffold while retaining similar biological activity, has been employed. In the case of the aforementioned PARP1 inhibitors, replacing the benzodioxine ring with a 1,4-benzoxazine system led to a potent inhibitor. nih.gov This indicates that while the dioxine moiety is important, related heterocyclic systems can also confer significant activity.

The following data tables summarize findings from SAR studies on related 1,4-dioxane and 1,4-benzodioxane derivatives, offering a proxy for understanding the potential for structural modifications of this compound.

Table 1: SAR of 2,3-Dihydrobenzo[b] nih.govsigmaaldrich.comdioxine-5-carboxamide Derivatives as PARP1 Inhibitors nih.gov

| Compound | Modification on Benzodioxine Scaffold | PARP1 IC50 (μM) |

| Lead Compound (4) | Unsubstituted | 5.8 |

| Analog 15 | 7-Nitro substitution on the phenyl ring | >5 |

| Analog 17 | 7-Amino substitution on the phenyl ring | >5 |

| Analog 21b | Polar substitution at C2/C3 of the dioxine ring | Improved activity |

| Analog 26b | Polar substitution at C2/C3 of the dioxine ring | Improved activity |

| Analog 49 | Scaffold hop to 3-oxo-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comoxazine with further modification | 0.082 |

This table is based on data from a study on 2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine-5-carboxamide derivatives and their inhibitory activity against PARP1. nih.gov The specific IC50 values for analogs 21b and 26b were not explicitly provided in the source material, but their activity was noted as improved relative to the lead compound.

Table 2: SAR of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine Derivatives nih.gov

| Compound | Substitution on Phenoxy Moiety | D2-like Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) |

| Analog 3 | 2-Methoxy | 15 (D2), 1.8 (D3), 0.8 (D4) | 0.5 |

| Analog 8 | 3-Hydroxy | 25 (D2), 0.9 (D3), 0.4 (D4) | 0.3 |

| Analog 9 | 4-Methoxy | 120 (D2), 35 (D3), 15 (D4) | 1.2 |

This table presents data from a study on multitarget 1,4-dioxane compounds, illustrating how substitutions on a peripheral phenyl ring influence receptor binding affinities. nih.gov

These examples from related compound series underscore the potential for fine-tuning the biological activity of molecules containing the 5,6-dihydro-1,4-dioxine core through targeted structural modifications. Key areas for such modifications would likely include the introduction of various substituents onto the dihydro-dioxine ring and the exploration of different functional groups at the 2-position, in place of the carbaldehyde, to modulate potency and selectivity for specific biological targets.

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereocontrol

The synthesis of functionalized 1,4-dioxane (B91453) structures with high stereoselectivity remains a significant challenge. Future efforts will likely concentrate on developing sophisticated catalytic systems that can control the three-dimensional arrangement of atoms during the formation and derivatization of the dihydrodioxine ring.

Organocatalysis, in particular, presents a promising frontier. For instance, the enantioselective desymmetrization of oxetanes using chiral thiourea-based catalysts has been shown to produce chiral 1,4-dioxanes with excellent efficiency and enantioselectivity. nih.gov This strategy could be adapted to synthesize chiral precursors for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, thereby providing access to enantiomerically pure versions of the molecule. Another approach involves the Michael-initiated ring-closure (MIRC) reactions of chiral 1,2-diols with vinyl selenones, which has successfully yielded enantiopure substituted 1,4-dioxanes. nih.gov The development of catalysts that can facilitate similar transformations starting from more readily available materials will be a key research focus.

Furthermore, metal-based catalysis continues to evolve. Nickel-catalyzed enantioselective reactions have been used to create complex diol structures, which are precursors to cyclic ethers. acs.orgnih.gov The design of novel ligands for transition metals like rhodium, iridium, and nickel could enable highly stereoselective syntheses of functionalized dihydrodioxines, including those with specific substitutions required for targeted applications. acs.orgnih.gov

| Catalytic Approach | Potential Application to Dihydrodioxine Synthesis | Key Advantages | Representative Research Area |

| Organocatalysis | Asymmetric synthesis of chiral 1,4-dioxane precursors. | Metal-free, high enantioselectivity, mild reaction conditions. | Enantioselective desymmetrization of oxetanes. nih.gov |

| Transition Metal Catalysis | Stereoselective cyclization and functionalization reactions. | High efficiency, broad substrate scope, tunable reactivity. | Nickel-catalyzed synthesis of diols and their derivatives. acs.orgnih.gov |

| Michael-Initiated Ring-Closure | Synthesis of enantiopure 1,4-dioxane rings. | One-pot synthesis, good to excellent yields. | Reaction of chiral diols with vinyl selenones. nih.gov |

Exploration of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, future research will heavily emphasize the development of environmentally benign methods for synthesizing and utilizing this compound. mdpi.comresearchgate.net This involves minimizing waste, reducing energy consumption, and using non-toxic, renewable materials. gcande.orgejcmpr.com

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds. springerprofessional.dedurham.ac.uk Continuous-flow reactors offer enhanced safety, precise control over reaction parameters, and ease of scalability. acs.orguc.pt Applying flow chemistry to the synthesis of this compound could lead to more efficient and automated production processes, potentially integrating multiple reaction steps without intermediate purification. durham.ac.uknih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. nih.gov Enzymes operate under mild conditions, often in aqueous environments, and can provide exquisite stereocontrol. The use of enzymes for the synthesis of diols, which are key precursors for dioxanes, has been demonstrated. nih.gov Future work could focus on discovering or engineering enzymes that can directly participate in the formation of the dihydrodioxine ring or in the selective transformation of the aldehyde group.

Additionally, the development of solvent-free reaction conditions is a key goal of green chemistry. nih.govresearchgate.net For example, the condensation of diols and aldehydes to form dioxolanes and dioxanes has been achieved under neat conditions using an oxorhenium(V) oxazoline (B21484) catalyst. nih.govresearchgate.net Exploring similar solvent-free catalytic systems for the synthesis of this compound could significantly reduce the environmental impact of its production.

| Green Chemistry Technique | Potential Impact on Synthesis | Key Benefits |

| Flow Chemistry | Automated, scalable, and safer production. | Improved process control, reduced waste, enhanced safety. springerprofessional.dedurham.ac.uk |

| Biocatalysis | Highly selective and environmentally friendly synthesis. | High stereoselectivity, mild reaction conditions, use of renewable resources. nih.gov |

| Solvent-Free Synthesis | Elimination of hazardous organic solvents. | Reduced environmental footprint, simplified purification. nih.govresearchgate.net |

Investigation of Undiscovered Reactivity Modes

The unique structure of this compound, featuring an electron-rich alkene, two ether linkages, and a versatile aldehyde group, suggests a wealth of unexplored chemical reactivity. Future research will likely uncover novel transformations that leverage these functionalities.

The electron-rich double bond of the dihydrodioxine ring makes it an excellent candidate for various cycloaddition reactions . While the behavior of 1,4-dioxin (B1195391) itself in such reactions is known, the specific reactivity of the substituted dihydrodioxine system remains to be fully explored. wikipedia.orgthieme-connect.de For instance, stepwise (3+2) cycloaddition reactions have been demonstrated with the related (5,6-Dihydro-1,4-dithiin-2-yl)methanol (B15534693), which acts as a versatile allyl-cation equivalent. nih.govresearchgate.net It is plausible that this compound could participate in similar formal cycloadditions, providing rapid access to complex cyclopentanoid structures. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridines in Huisgen 1,4-dipolar cycloadditions and formal [2+2] cycloadditions also suggests that the dihydrodioxine ring could exhibit interesting behavior with electron-deficient alkynes. nih.gov

Furthermore, the presence of both an aldehyde and a reactive heterocycle opens the door to novel multicomponent and domino reactions . nih.gov These reactions, where multiple chemical bonds are formed in a single operation, are highly efficient for building molecular complexity. One could envision reactions where the aldehyde first engages with a reagent, followed by an intramolecular reaction involving the dihydrodioxine ring, leading to the formation of complex polycyclic systems.

Advanced Computational Design and Prediction of Synthetic Transformations

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry for predicting reactivity, elucidating reaction mechanisms, and designing novel catalysts. nih.gov For this compound, computational methods can provide deep insights that guide experimental work.

Density Functional Theory (DFT) and other quantum chemistry methods can be employed to model the electronic structure and reactivity of the molecule. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, model the transition states of potential reactions, and calculate reaction rate constants. This information is invaluable for understanding and predicting the outcomes of new reactions, as demonstrated in studies on the oxidative degradation of 1,4-dioxane. nih.gov